(4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride
Overview
Description
(4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride: is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro junction between a six-membered azacycle and a five-membered carbocycle, with a hydroxyl group attached to the spiro carbon. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear or cyclic amine and a carbonyl compound. The reaction conditions often include the use of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the cyclization process.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a reduction reaction. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is typically carried out in an inert solvent, such as tetrahydrofuran (THF) or diethyl ether, under anhydrous conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps, such as recrystallization or chromatography, are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon or the nitrogen atom. Common reagents include alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in solvents like acetone or dichloromethane (DCM).
Reduction: LiAlH4, NaBH4, in solvents like THF or diethyl ether.
Substitution: Alkyl halides, acyl chlorides, in solvents like DCM or acetonitrile.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Synthesis: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions due to its unique structure.
Medicine:
Pharmaceuticals: this compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding pockets of proteins, inhibiting their activity or altering their function. The hydroxyl group can form hydrogen bonds with amino acid residues, enhancing binding affinity. Additionally, the hydrochloride salt form increases its solubility, facilitating its interaction with biological targets.
Comparison with Similar Compounds
(4S)-6-Azaspiro[2.5]octane: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
(4S)-6-Azaspiro[2.5]octan-4-one: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and applications.
Uniqueness:
Hydroxyl Group: The presence of the hydroxyl group in (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride enhances its reactivity and ability to form hydrogen bonds, making it more versatile in chemical and biological applications.
Hydrochloride Salt: The hydrochloride form increases its solubility in water, making it more suitable for use in aqueous environments, such as biological systems.
Biological Activity
(4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride, a compound characterized by its unique spirocyclic structure, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 163.65 g/mol
- CAS Number : 1103501-89-8
The compound features a nitrogen atom within its bicyclic framework, contributing to its biological reactivity. The presence of a hydroxyl group at the 4-position enhances its potential interactions with biological targets.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes, which can be crucial for biochemical studies and therapeutic applications. The spirocyclic structure allows it to fit into enzyme active sites, inhibiting their activity and altering their function.
- Protein Binding : The compound's unique structure facilitates binding to various proteins, allowing for studies on protein-ligand interactions. The hydroxyl group can form hydrogen bonds with amino acid residues, increasing binding affinity and specificity.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further development in treating infections.
- Analgesic Effects : The compound has been investigated for its potential as an analgesic agent, likely due to its interaction with neurotransmitter systems that modulate pain perception.
- Anticancer Potential : There is ongoing research into the compound's efficacy against various cancer cell lines, with some studies highlighting its ability to reduce cell viability in vitro .
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Potential activity against bacterial pathogens | , |
Analgesic | Modulation of pain pathways | |
Anticancer | Inhibition of cancer cell proliferation | , |
Case Study: Anticancer Activity
A study investigating the anticancer properties of this compound demonstrated significant cytotoxic effects against glioma cells. The mechanism involved multiple pathways, including induction of apoptosis and inhibition of key signaling pathways such as AKT and mTORC1/2. Importantly, normal cells exhibited lower susceptibility, highlighting the compound's selective toxicity towards tumor cells .
Applications in Drug Development
The unique properties of this compound make it a valuable candidate for drug development:
Properties
IUPAC Name |
(8S)-6-azaspiro[2.5]octan-8-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-6-5-8-4-3-7(6)1-2-7;/h6,8-9H,1-5H2;1H/t6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVWWBSIILYIBZ-FYZOBXCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCNCC2O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CCNC[C@H]2O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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